Comparative M5 NAM Activity: (R)-VU 6008667 vs. (S)-VU 6008667 vs. Racemate
The defining differentiation of (R)-VU 6008667 (CAS 2097818-14-7) is its lack of significant negative allosteric modulator (NAM) activity at the M5 muscarinic acetylcholine receptor (mAChR), in direct contrast to its (S)-enantiomer and the racemic mixture. This stereochemical specificity is the primary reason for procuring this specific enantiomer as a negative control. The (R)-enantiomer exhibits an IC₅₀ value greater than 10 µM, indicating it is essentially inactive at the M5 receptor at relevant concentrations [1]. In contrast, the active (S)-enantiomer (CAS 2092923-21-0) demonstrates potent inhibition with IC₅₀ values of 1.2 µM (human M5) and 1.6 µM (rat M5) [2]. The racemic mixture (CAS 2092917-63-8) shows intermediate activity with an IC₅₀ of approximately 1.8 µM [3].
| Evidence Dimension | Potency as M5 mAChR Negative Allosteric Modulator (NAM) |
|---|---|
| Target Compound Data | IC₅₀ > 10 µM (human M5) |
| Comparator Or Baseline | (S)-VU 6008667: IC₅₀ = 1.2 µM (human M5), 1.6 µM (rat M5); (Rac)-VU 6008667: IC₅₀ = 1.8 µM (human M5) |
| Quantified Difference | Target compound is >8.3-fold less potent than the (S)-enantiomer and >5.5-fold less potent than the racemate. |
| Conditions | In vitro functional assay measuring negative allosteric modulation of human and rat M5 muscarinic acetylcholine receptors. |
Why This Matters
Procuring the (R)-enantiomer is essential for establishing the stereospecificity of M5-mediated effects and validating that observed biological outcomes are not due to off-target activity.
- [1] MedChemExpress (MCE). (n.d.). (R)-VU 6008667 (HY-101281B) Product Datasheet. View Source
- [2] Adooq Bioscience. (n.d.). VU 6008667 (A20406) Datasheet. View Source
- [3] Adooq Bioscience. (n.d.). (Rac)-VU 6008667 (A20407) Datasheet. View Source
